molecular formula C12H17NO B572831 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267980-37-9

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B572831
CAS No.: 1267980-37-9
M. Wt: 191.274
InChI Key: UZZATCHNQIJRHQ-UHFFFAOYSA-N
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Description

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative offered as a building block for medicinal chemistry and pharmacological research. The tetrahydroisoquinoline scaffold is recognized as a privileged structure in drug discovery, with natural and synthetic analogs demonstrating a wide spectrum of biological activities . This compound features a 7-methoxy substitution and unique 4,4-dimethyl modification on the core THIQ structure, which may influence its physicochemical properties and biological interactions. Researchers can utilize this compound as a key intermediate for developing novel therapeutic agents. Tetrahydroisoquinoline derivatives have shown significant research value in oncology, with some designed compounds functioning as potent anticancer agents by targeting the NF-κB signaling pathway, a key regulator of cell survival and proliferation implicated in various cancers . Furthermore, select THIQ analogs are investigated for neuroprotective applications; specific endogenous THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have demonstrated mechanisms that include free radical scavenging and monoamine oxidase inhibition, offering potential research pathways for neurodegenerative conditions . The structural features of this compound also make it a candidate for exploring antagonism at specific G-protein coupled receptors, such as the orexin-1 (OX1) receptor, which is a potential target for addiction treatment . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZATCHNQIJRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745176
Record name 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267980-37-9
Record name 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination and Suzuki Coupling

A modular approach developed by Glas et al. (2021) enables the synthesis of N-aryl-tetrahydroisoquinolines through sequential reductive amination and Suzuki-Miyaura coupling. Adapting this method:

  • Step 1 : Condensation of 7-methoxy-2-bromo-4,4-dimethylbenzaldehyde with a primary aromatic amine (e.g., aniline) under reductive conditions (NaCNBH₃, acetic acid) yields N-aryl-2-bromobenzylamine intermediates.

  • Step 2 : Suzuki coupling with 2-ethoxyvinyl pinacolboronate introduces the C-3/C-4 ethoxyvinyl unit, facilitated by Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane/water.

  • Step 3 : Cyclization via intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane completes the tetrahydroisoquinoline ring.

This method achieves yields up to 55% over three steps for analogous compounds, though steric hindrance from the 4,4-dimethyl groups may necessitate increased catalyst loading or extended reaction times.

Condensation and Partial Hydrolysis Strategies

Patent US3497516A describes the synthesis of trimethoxy- and dimethoxy-substituted tetrahydroisoquinolines via condensation of 3,4-dihydroxyphenethylamine derivatives with substituted phenylglycidic acids. For 7-methoxy-4,4-dimethyl variants:

  • Key Reaction :

    • 3,4-Dihydroxyphenethylamine hydrochloride reacts with 3,4,5-trimethoxyphenylglycidic acid under acidic conditions (HCl, acetic acid) at 37°C for 120 hours.

    • Partial hydrolysis with concentrated HCl at 90–120°C selectively removes methoxy groups, yielding the desired substitution pattern.

Example Optimization :

ParameterConditionYield Adjustment for Dimethyl Groups
Temperature90–120°C+10°C to offset steric hindrance
Hydrolysis AgentHCl (concentrated)Increased volume (1.5×)
Reaction Time6–8 hoursExtended to 10–12 hours

This method produced 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-tetrahydroisoquinoline hydrochloride in 30% yield after recrystallization. Adapting it for 7-methoxy-4,4-dimethyl substitution would require starting with pre-dimethylated phenethylamine precursors.

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant methods for synthesizing 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline:

MethodAdvantagesLimitationsYield Range
Reductive Amination/SuzukiHigh functional group tolerance; modular aryl substitutionRequires Pd catalysis; sensitive to steric effects24–55%
Acid-Catalyzed CondensationScalable; avoids transition metalsLimited regiocontrol during hydrolysis25–40%

Critical Considerations :

  • Steric Effects : The 4,4-dimethyl group impedes cyclization in both methods, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Methoxy Placement : Regioselective installation of the 7-methoxy group demands ortho-directed metalation or directed lithiation techniques absent from current protocols .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Biological Activities

Tetrahydroisoquinoline derivatives, including 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, have been shown to exhibit a wide range of pharmacological effects. These include:

  • Anticancer Activity : Several studies indicate that tetrahydroisoquinoline derivatives possess anticancer properties. They can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its structural features contribute to its ability to disrupt microbial cell functions .
  • Neuroprotective Effects : Research suggests that tetrahydroisoquinolines may protect against neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties .

Synthetic Applications

2.1 Synthesis of Analogues

The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the Pictet–Spengler reaction, which allows for the formation of the tetrahydroisoquinoline core from appropriate precursors . This method highlights the compound's versatility in generating analogues with modified biological activities.

2.2 Case Studies

Several case studies illustrate the successful synthesis and application of this compound:

  • Study on Anticancer Activity : A recent study synthesized multiple tetrahydroisoquinoline derivatives and evaluated their anticancer potential against breast cancer cell lines. The results showed that specific modifications to the structure enhanced cytotoxicity compared to the parent compound .
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of Parkinson's disease. The study found that certain analogues improved motor function and reduced neuroinflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the isoquinoline ring can significantly influence its pharmacological properties:

Position Substituent Effect on Activity
7MethoxyEnhances neuroprotective effects
4DimethylIncreases anticancer activity
1HydroxyImproves antimicrobial properties

Mechanism of Action

The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or neurodegenerative processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs of 7-MeO-4,4-DMTIQ and their distinguishing features are summarized below:

Compound Structural Features Biological Activity/Applications Metabolism/Stability
7-MeO-4,4-DMTIQ (Target) 7-methoxy, 4,4-dimethyl Potential CNS activity (inferred from THIQ analogs); structural rigidity may enhance receptor binding Likely improved metabolic stability due to methyl groups; limited excretion data
N-Methyl-6,7-dimethoxy-4,4-DMTIQ (18a) 6,7-dimethoxy, N-methyl, 4,4-dimethyl Biocatalytic synthesis intermediate; role in alkaloid biosynthesis Higher polarity from dimethoxy groups may alter solubility and metabolism
1,2,3,4-Tetrahydroisoquinoline (TIQ) No substituents Endogenous neurotoxin linked to Parkinson’s disease; penetrates blood-brain barrier (BBB) 76% excreted unchanged in rats; forms hydroxylated and N-methylated metabolites
1-Methyl-TIQ (1MeTIQ) N-methyl group at 1-position Neuroprotective effects in Parkinson’s models; BBB penetration 72% excreted unchanged; forms 4-hydroxy and 2-methyl metabolites
6-Bromo-4,4-DMTIQ hydrochloride 6-bromo, 4,4-dimethyl Research tool for structure-activity studies; bromine increases molecular weight and lipophilicity Sold as hydrochloride for improved solubility; stability data not reported
STX3451 7-methoxy, 6-sulfamoyloxy, 3-bromo-4,5-dimethoxybenzyl Antitumor activity (G2–M arrest, apoptosis in breast cancer cells) Sulfamoyloxy group may enhance solubility and target affinity; in vivo toxicity studied
(R)-6,7-Dimethoxy-TIQ-1-carboxylic acid 6,7-dimethoxy, carboxylic acid at 1-position Chiral building block for alkaloid synthesis; potential impact on solubility Carboxylic acid enhances polarity; metabolic pathways not described

Key Research Findings

  • Metabolic Stability: Simple THIQs like TIQ and 1MeTIQ are excreted largely unchanged (~70–76%) in rats, with minor hydroxylation or N-methylation . The 4,4-dimethyl and 7-methoxy groups in 7-MeO-4,4-DMTIQ likely reduce oxidative metabolism, extending half-life compared to non-substituted analogs. Brominated analogs (e.g., 6-bromo-4,4-DMTIQ) exhibit higher molecular weights and lipophilicity, which may enhance BBB penetration but require formulation as hydrochlorides for solubility .
  • Biological Activity: Neuroactivity: TIQ and 1MeTIQ accumulate in the brain, suggesting 7-MeO-4,4-DMTIQ could similarly target CNS disorders . Antitumor Potential: STX3451 demonstrates that methoxy and sulfamoyloxy substitutions correlate with cell cycle arrest and apoptosis, hinting at 7-MeO-4,4-DMTIQ’s tunability for oncology .
  • Synthesis Considerations :

    • 7-MeO-4,4-DMTIQ’s synthesis likely involves reductive amination or Pictet-Spengler cyclization, similar to methods for 18a .
    • Chiral analogs (e.g., (R)-6,7-dimethoxy-TIQ-1-carboxylic acid) require asymmetric catalysis or resolution, increasing complexity .

Biological Activity

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (MDTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with MDTHIQ, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 1267980-37-9

Biological Activity Overview

MDTHIQ exhibits a range of biological activities, including:

  • Antioxidant Activity
  • Anticancer Activity
  • Neuroprotective Effects
  • Antimicrobial Properties

Antioxidant Activity

Research indicates that MDTHIQ possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

MDTHIQ has shown promising anticancer effects in various studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of MDTHIQ on different cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-715.6
HepG220.3
PC312.1

The results indicate that MDTHIQ is particularly effective against prostate cancer cells (PC3), with an IC50_{50} of 12.1 µM, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

MDTHIQ has been studied for its neuroprotective properties, particularly in models of neurodegeneration. It appears to enhance cognitive function and protect neuronal cells from damage.

The neuroprotective effects are believed to be mediated through the modulation of neurotransmitter systems and the inhibition of apoptotic pathways.

Antimicrobial Properties

MDTHIQ exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli40
Staphylococcus aureus25
Pseudomonas aeruginosa30

These findings highlight MDTHIQ's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Pharmacological Studies

Recent pharmacological studies have focused on the dual role of MDTHIQ as both an inhibitor of specific enzymes and as a modulator of receptor activity. For instance, it has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a critical role in catecholamine biosynthesis.

Toxicological Profile

The safety profile of MDTHIQ has also been evaluated. Initial toxicological assessments suggest that it has a favorable safety margin at therapeutic doses, with no significant adverse effects reported in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and what factors influence route selection?

  • Answer : Conventional routes often involve cyclization of ketoamide precursors or benzaldehyde derivatives with methyl-substituted amines under acidic or basic conditions. For example, refluxing with methanolic KOH (as in ) yields cyclized products. Key considerations include:

  • Functional group compatibility : Methoxy groups require protection during alkylation (e.g., using BOP reagents in DMF, as in ).
  • Catalyst choice : SiO₂/PPA under microwave irradiation improves reaction efficiency compared to thermal methods ( ).
  • Yield optimization : Cyclization efficiency depends on reaction time, solvent polarity, and steric effects from the 4,4-dimethyl groups .

Q. How do the methoxy and dimethyl substituents influence the compound’s reactivity in substitution or oxidation reactions?

  • Answer :

  • The 7-methoxy group directs electrophilic substitution to the para position but may hinder reactions due to steric bulk.
  • 4,4-Dimethyl groups increase steric hindrance, limiting access to the nitrogen lone pair and reducing nucleophilicity. Oxidation reactions (e.g., sulfone formation) require strong oxidizing agents like mCPBA ().
  • Substitution reactions (e.g., replacing methoxy with halogen) demand deprotection strategies, such as BBr₃-mediated demethylation .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, quaternary dimethyl carbons at ~30 ppm) ( ).
  • IR Spectroscopy : Detects NH stretches (~3269 cm⁻¹) and carbonyl intermediates ( ).
  • Mass Spectrometry : HRMS validates molecular formula, especially for intermediates prone to rearrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-Methoxy-4,4-dimethyltetrahydroisoquinoline derivatives?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells).
  • Target validation : Use siRNA or CRISPR to confirm involvement of specific pathways (e.g., VEGF induction via HO-1/AMPK, as in ).
  • Metabolic stability assays : Assess whether dimethyl groups enhance hepatic clearance, affecting in vivo activity .

Q. What are the advantages of enzymatic N-methylation over chemical methods for modifying tetrahydroisoquinoline derivatives?

  • Answer :

  • Stereoselectivity : Enzymes like Coclaurine N-methyltransferase (CNMT) selectively produce (R)- or (S)-enantiomers without racemization ( ).
  • Milder conditions : Biocatalysis avoids harsh reagents (e.g., POCl₃ in ), preserving acid-sensitive functional groups.
  • Scalability : Immobilized enzymes (e.g., CLEA-formatted CNMT) enable reusable catalysts, reducing costs .

Q. How can microwave-assisted synthesis improve the efficiency of 7-Methoxy-4,4-dimethyltetrahydroisoquinoline production?

  • Answer : Microwave irradiation accelerates reaction kinetics via uniform heating. Key benefits include:

  • Reduced reaction time : From 12 hours (conventional) to <1 hour ( ).
  • Higher purity : Minimizes side products (e.g., over-oxidized sulfones) through precise temperature control.
  • Catalyst reusability : SiO₂/PPA heterogeneous catalysts retain activity over multiple cycles .

Q. What strategies mitigate diastereomer formation during alkylation of tetrahydroisoquinoline intermediates?

  • Answer :

  • Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during Grignard additions ( ).
  • Protecting groups : Temporary protection of the amine with Boc groups prevents unwanted epimerization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring single diastereomers .

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